

The Chemistry and Application of 2-Hydroxycyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxycyclohexan-1-one**

Cat. No.: **B145642**

[Get Quote](#)

An In-depth Exploration of a Versatile α -Hydroxy Ketone for Researchers and Drug Development Professionals

Introduction

2-Hydroxycyclohexan-1-one, also known by its synonym adipoin, is a crucial cyclic α -hydroxy ketone that serves as a versatile building block and intermediate in advanced scientific research and industrial synthesis.^{[1][2][3][4]} Its unique structure, featuring both a hydroxyl and a ketone functional group on a cyclohexane ring, makes it a valuable substrate in a wide array of chemical transformations. This guide provides a comprehensive technical overview of **2-Hydroxycyclohexan-1-one**, covering its chemical properties, synthesis methodologies, analytical characterization, and key applications, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-Hydroxycyclohexan-1-one** is fundamental for its effective use in research and synthesis.

Property	Value	Source
IUPAC Name	2-hydroxycyclohexan-1-one	[1] [5]
Synonyms	Adipoin, 2-Hydroxycyclohexanone	[2] [3] [4] [5]
CAS Number	533-60-8	[2] [3] [4] [6]
Molecular Formula	C ₆ H ₁₀ O ₂	[2] [3] [4] [6]
Molecular Weight	114.14 g/mol	[1] [2]
Boiling Point	83-86°C at 13 mmHg	[5]

Synthesis of 2-Hydroxycyclohexan-1-one

The synthesis of **2-Hydroxycyclohexan-1-one** can be achieved through several strategic pathways, each with its own advantages in terms of yield, scalability, and stereochemical control.

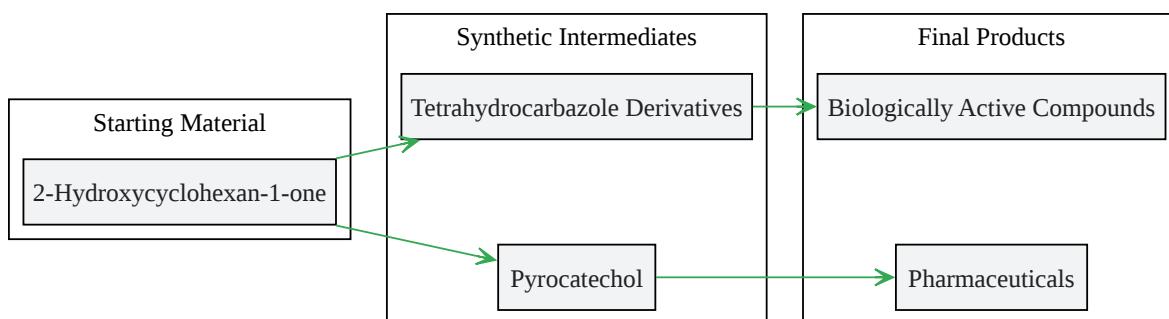
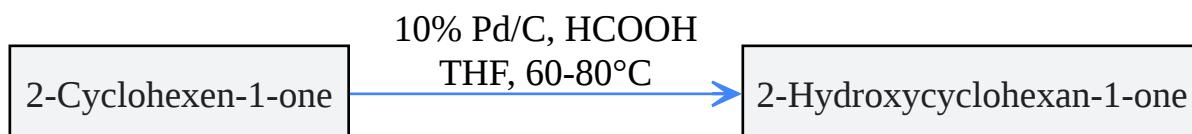
Oxidative Strategies

Oxidative methods offer direct routes to **2-Hydroxycyclohexan-1-one**, typically starting from cyclohexanol or other non-ketonic cyclohexane precursors.[\[1\]](#) These approaches utilize various oxidizing agents, including transition metals and peroxides, to selectively introduce the ketone functionality.[\[1\]](#)

Reduction of 1,2-Cyclohexanedione

A high-yielding and chemoselective method for preparing **2-Hydroxycyclohexan-1-one** is the reduction of 1,2-cyclohexanedione.[\[1\]](#) This transformation requires a reagent that can selectively reduce one of the two ketone groups.

Experimental Protocol: Chemoselective Reduction of 1,2-Cyclohexanedione



- Catalyst Preparation: In a suitable reaction vessel, suspend a catalytic amount of Raney nickel or platinum oxide (PtO₂) in a solvent such as ethanol or ethyl acetate.
- Reaction Setup: Add 1,2-cyclohexanedione to the catalyst suspension.

- Hydrogenation: Pressurize the vessel with hydrogen gas (3–5 bar) and stir the mixture at room temperature (25–50°C).
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by distillation or chromatography to obtain **2-Hydroxycyclohexan-1-one**. Yields for this method are typically in the range of 85–95%.^[1]

Catalytic Hydrogenation of 2-Cyclohexen-1-one

The catalytic hydrogenation of the carbon–carbon double bond in 2-cyclohexen-1-one presents another viable synthetic route.^[1] While this can also produce cyclohexanone, specific conditions can favor the formation of **2-Hydroxycyclohexan-1-one**.^[1]

A laboratory-scale method that avoids the need for pressurized hydrogen gas is catalytic transfer hydrogenation.^[1] This technique uses a hydrogen donor, such as formic acid, in the presence of a palladium-on-carbon (Pd/C) catalyst.^[1]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Cyclohexanone, 2-hydroxy- (CAS 533-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]
- 4. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]
- 5. CAS RN 30282-14-5 | Fisher Scientific [fishersci.com]
- 6. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]
- To cite this document: BenchChem. [The Chemistry and Application of 2-Hydroxycyclohexan-1-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145642#adipoin-synonym-for-2-hydroxycyclohexan-1-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com